5-Monobromo-10,15,20-triphenylporphine
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Overview
Description
5-Monobromo-10,15,20-triphenylporphine: is a synthetic porphyrin derivative with the molecular formula C38H25BrN4 and a molecular weight of 617.54 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the porphyrin ring, which is substituted with three phenyl groups at the 10, 15, and 20 positions. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Monobromo-10,15,20-triphenylporphine typically involves the bromination of 10,15,20-triphenylporphine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective monobromination at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Monobromo-10,15,20-triphenylporphine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a useful starting material for constructing functionalized porphyrins via transition metal-mediated cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Cross-Coupling: Palladium or nickel catalysts are commonly employed, along with appropriate ligands and bases, under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted porphyrins.
Coupling Products: Functionalized porphyrins with various substituents at the 5-position.
Scientific Research Applications
Chemistry: 5-Monobromo-10,15,20-triphenylporphine is used as a building block for synthesizing more complex porphyrin derivatives. Its bromine atom allows for further functionalization through cross-coupling reactions, enabling the creation of porphyrins with tailored properties for specific applications .
Biology and Medicine: Porphyrin derivatives, including this compound, are studied for their potential in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells .
Industry: In industrial applications, porphyrin derivatives are used in the development of sensors, catalysts, and materials for electronic devices. This compound’s functionalization potential makes it valuable for creating materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Monobromo-10,15,20-triphenylporphine in photodynamic therapy involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis in targeted cancer cells . The molecular targets include cellular components like membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Comparison with Similar Compounds
5,10,15,20-Tetraphenylporphine: Lacks the bromine atom, making it less reactive for further functionalization.
5,15-Dibromo-10,20-diphenylporphine: Contains two bromine atoms, offering different reactivity and functionalization potential.
Uniqueness: 5-Monobromo-10,15,20-triphenylporphine is unique due to its single bromine atom, which provides a balance between reactivity and stability. This allows for selective functionalization at the 5-position, making it a versatile intermediate for synthesizing a wide range of porphyrin derivatives with specific properties .
Properties
CAS No. |
67066-09-5 |
---|---|
Molecular Formula |
C38H25BrN4 |
Molecular Weight |
617.5 g/mol |
IUPAC Name |
15-bromo-5,10,20-triphenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40-41H |
InChI Key |
FXMPQIWZNDCIIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)C8=CC=CC=C8)N3 |
Origin of Product |
United States |
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